1-Methyl-4-benzimidazolecarboxylic Acid
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Overview
Description
1-Methyl-4-benzimidazolecarboxylic Acid is a compound with the CAS Number: 672957-92-5 . It is a derivative of benzimidazole, a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .
Synthesis Analysis
The synthesis of this compound involves a C–H cycloamination, using a metal-free synthetic pathway . This process is part of a broader approach in drug discovery and development that involves the synthesis of novel small compounds from existing structural motifs via molecular hybridization .Molecular Structure Analysis
The molecular formula of this compound is C9H8N2O2 . The InChI Code is 1S/C9H8N2O2/c1-11-5-10-8-6 (9 (12)13)3-2-4-7 (8)11/h2-5H,1H3, (H,12,13) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 176.17 .Scientific Research Applications
Synthesis of Imidazoles
1-Methyl-4-benzimidazolecarboxylic acid is significant in the synthesis of trisubstituted imidazoles, which are important in developing amino acid mimetics with a C-terminal imidazole. This process, utilizing palladium-catalyzed cyclization, is pivotal in the field of organic chemistry and medicinal chemistry, offering pathways to new compounds with potential therapeutic applications (Zaman et al., 2005).
Green Chemistry and Catalysis
In green chemistry, benzimidazole derivatives are used as catalysts. For example, 3-Methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate, a Brønsted acidic ionic liquid, has been employed as an efficient and reusable catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. This approach highlights the role of benzimidazole derivatives in environmentally friendly chemical processes (Davoodnia et al., 2010).
Fluorescent Characterizations in Metal-Organic Frameworks
Benzimidazole derivatives, such as benzimidazole-5-carboxylate, have been utilized in the structural and fluorescent characterization of metal-organic frameworks. These compounds play a key role in understanding the luminescent properties of these frameworks, which are significant in materials science and nanotechnology (Yao et al., 2008).
Corrosion Inhibition and Steel Protection
Certain benzimidazole derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic solutions. This application is crucial in industrial processes where corrosion resistance is essential for maintaining the integrity and longevity of metal structures (Rbaa et al., 2020).
Reverse Osmosis Membrane Improvement
1-Methylimidazole derivatives have been explored as additives in the preparation of aromatic polyamide reverse osmosis membranes. These derivatives enhance membrane performance, demonstrating their utility in water treatment and purification technologies (Yingying et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Benzimidazoles and their derivatives play a significant role as therapeutic agents . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis .
Properties
IUPAC Name |
1-methylbenzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANGLPGGTDOWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672957-92-5 |
Source
|
Record name | 1-methyl-1H-1,3-benzodiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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